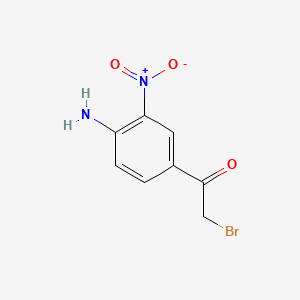

alpha-Bromo-4-amino-3-nitroacetophenone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74902-59-3 |

|---|---|

Molecular Formula |

C8H7BrN2O3 |

Molecular Weight |

259.06 g/mol |

IUPAC Name |

1-(4-amino-3-nitrophenyl)-2-bromoethanone |

InChI |

InChI=1S/C8H7BrN2O3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4,10H2 |

InChI Key |

LCFRGYUASANOFK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])N |

Other CAS No. |

74902-59-3 |

Synonyms |

ABA-NAP alpha-bromo-4-amino-3-nitroacetophenone |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis of Alpha Bromo 4 Amino 3 Nitroacetophenone

Retrosynthetic Analysis and Strategic Precursor Selection for the Compound

Retrosynthetic analysis of alpha-Bromo-4-amino-3-nitroacetophenone suggests the most logical primary disconnection is at the α-carbon-bromine bond. This leads back to the immediate precursor, 4-amino-3-nitroacetophenone .

Figure 1: Primary Retrosynthetic Disconnection

Route A: Nitration of 4-aminoacetophenone. The synthesis can commence with 4-aminoacetophenone. The powerful activating and ortho-, para-directing effect of the amine group must be modulated, typically by acetylation to form 4-acetamidoacetophenone, to prevent over-nitration and control regioselectivity. Nitration of the protected intermediate would direct the nitro group to the position ortho to the amine (meta to the acetyl group), yielding 4-acetamido-3-nitroacetophenone. A final deprotection step (hydrolysis) would furnish the desired precursor.

Route B: From 4-nitroacetophenone. An alternative precursor is 4-nitroacetophenone. google.comprepchem.com A common industrial route involves the bromination of 4-nitroacetophenone to yield alpha-bromo-4-nitroacetophenone , followed by subsequent functional group manipulations. google.comprepchem.com A patent describes a process starting with methyl-α-methylene-4-nitrobenzyl ether, which is hydrolyzed to 4-nitroacetophenone and then brominated in a suitable solvent like chlorobenzene. google.com Introducing the amino group at a later stage would be challenging due to the deactivating nature of the nitro and acetyl groups.

Route C: From 4-chloro-3-nitroacetophenone. This route involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitroacetophenone with ammonia (B1221849) or an equivalent nitrogen source. The chlorine atom is activated towards substitution by the presence of the electron-withdrawing nitro group in the ortho position.

Regioselective and Stereoselective Synthesis Approaches to alpha-Bromo-acetophenones

The key transformation in synthesizing the target molecule is the regioselective bromination of the α-carbon of the ketone, avoiding competitive bromination of the activated aromatic ring. Stereoselectivity is not a factor in this specific case as the α-carbon is achiral.

The mechanism for acid-catalyzed α-halogenation proceeds through an enol intermediate. libretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the rate-limiting step is the formation of the enol. libretexts.org Acidic conditions are generally preferred as they promote the formation of the enol and typically result in selective monohalogenation. libretexts.orgrsc.org

Several methods have been developed to achieve high regioselectivity for α-bromination:

Direct Bromination with Br₂: The classic method involves reacting the ketone with molecular bromine in a solvent like chloroform (B151607) or glacial acetic acid. prepchem.comprepchem.com For substrates like 3-nitroacetophenone, this method can provide the desired α-bromo product directly. prepchem.com

N-Bromosuccinimide (NBS): NBS is a widely used reagent for α-bromination due to its ease of handling compared to liquid bromine. The reaction is often catalyzed by a protic acid like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA), or a Lewis acid. shodhsagar.com Studies show that using NBS with an acidic Al₂O₃ catalyst provides better yields of the α-brominated product compared to neutral Al₂O₃. nih.gov A solvent-free mechanochemical approach, involving grinding acetophenone (B1666503) with NBS and p-TsOH, has also been reported as a successful green alternative. scielo.br

Selective Bromination Systems: Researchers have developed systems for highly selective bromination. A method using sodium bromide (NaBr) and potassium persulfate (K₂S₂O₈) allows for the selective synthesis of either α-bromoacetophenone or α,α-dibromoacetophenone based on the choice of solvent (ethyl acetate (B1210297) for mono-bromination, acetic acid for di-bromination). researchgate.net This system offers an environmentally friendly alternative using a stable bromine source and a strong oxidant. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Techniques in its Preparation

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. Studies on the α-bromination of acetophenone and its derivatives have identified several key factors.

Temperature, Molar Ratio, and Reaction Time: In a continuous flow microreactor setting for the α-bromination of acetophenone, temperature, the molar ratio of bromine, and reaction time were all found to have a significant positive effect on the yield. akjournals.com Optimal conditions were identified at a temperature of 20°C, a bromine molar ratio of 1.5, and a reaction time of 60 seconds, which resulted in excellent selectivity (>98%) for the mono-brominated product. akjournals.comresearchgate.net

Catalyst and Reagent Concentration: The choice and amount of catalyst are crucial.

For NBS bromination catalyzed by acidic Al₂O₃, a catalyst load of 10% (w/w) was found to be optimal. nih.gov

In H₂SO₄-catalyzed bromination with Br₂, the equivalents of acid used can selectively determine the product. Using 0.2 equivalents of H₂SO₄ exclusively yielded the mono-bromo product, while 0.6 equivalents led to the di-bromo product as the sole outcome. sci-int.com

In electrochemical bromination, the concentration of the bromide salt (e.g., NH₄Br) directly impacts the yield. lookchem.com

Yield Enhancement Techniques:

Portion-wise Addition: For reactions using NBS, adding the reagent in portions rather than all at once can improve the yield significantly. This technique controls the release of the bromonium ion and minimizes side reactions. nih.gov

Electrochemical Control: In electro-organic synthesis, parameters such as current density and the total charge passed can be precisely controlled to optimize product yield. For the bromination of acetophenone, a yield of 80% was achieved by passing 2 Faradays of electricity per mole. rsc.orgrsc.org

Solvent Selection: The choice of solvent can dramatically affect the outcome. In the NaBr/K₂S₂O₈ system, ethyl acetate favors mono-bromination while acetic acid promotes di-bromination. researchgate.net For electrochemical methods, a mixture of water and acetonitrile (B52724) is often effective. rsc.orgrsc.org

The following table summarizes optimized parameters from various studies on acetophenone bromination:

| Method | Key Parameter | Optimal Condition | Result/Yield | Reference |

|---|---|---|---|---|

| Continuous Flow (Br₂) | Temperature | 20°C | 99% Yield, >98% Selectivity | akjournals.com, researchgate.net |

| Continuous Flow (Br₂) | Bromine Molar Ratio | 1.5 | ||

| Continuous Flow (Br₂) | Reaction Time | 60 s | ||

| NBS / Acidic Al₂O₃ | Catalyst Load | 10% (w/w) | 89% Yield | nih.gov |

| Br₂ / H₂SO₄ | H₂SO₄ Equivalents | 0.2 | Exclusive mono-bromination | sci-int.com |

| Electrochemical (NH₄Br) | Charge Passed | 2 F/mol | 80% Yield | rsc.org, rsc.org |

| NaBr / K₂S₂O₈ | Solvent | Ethyl Acetate | Good yield for mono-bromination | researchgate.net |

Green Chemistry Principles Applied to its Synthesis (e.g., solvent-free, catalysis, microwave assistance)

Modern synthetic chemistry emphasizes the adoption of green chemistry principles to minimize environmental impact. ajrconline.org Several greener approaches have been successfully applied to the α-bromination of acetophenones.

Catalysis: The use of efficient and recyclable catalysts is a core green principle. Silica-supported catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂), have been employed for α-bromination with NBS, offering mild reaction conditions and easy separation. lookchem.comresearchgate.net

Solvent-Free Synthesis (Mechanochemistry): A significant advancement is the use of mechanochemistry, where reactions are induced by grinding solid reactants together, often without any solvent. The α-bromination of acetophenone has been achieved in 96% yield by grinding it with NBS and a catalytic amount of p-TsOH for just 30 minutes, drastically reducing reaction time and eliminating solvent waste. scielo.br

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that leads to dramatically reduced reaction times, higher yields, and fewer side reactions compared to conventional heating. ajrconline.orgresearchgate.netanton-paar.com The synthesis of α-hydroxyacetophenone from α-bromoacetophenone has been efficiently performed under microwave irradiation. asianpubs.org This technology is highly applicable for accelerating the synthesis of the target compound and its precursors. researchgate.net

Safer Reagents and Processes: A key goal of green chemistry is to replace hazardous reagents. Electrochemical methods provide a prime example by avoiding the direct use of toxic and corrosive liquid bromine. rsc.orgrsc.org Instead, bromine is generated in situ from safer, solid bromide salts like ammonium (B1175870) bromide (NH₄Br) in an aqueous-organic medium. rsc.orglookchem.comrsc.org Similarly, the NaBr/K₂S₂O₈ system uses a stable salt as the bromine source and potassium persulfate, an environmentally friendly oxidant. researchgate.net

Comparative Analysis of Different Synthetic Routes to this compound

Various methods exist for the α-bromination of acetophenones, each with distinct advantages and disadvantages. The optimal choice depends on the specific substrate, required scale, and available resources.

| Synthetic Route | Reagents & Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Bromination | Br₂ in Acetic Acid or Chloroform | Inexpensive reagents, well-established. | Uses hazardous liquid bromine, can lead to di-bromination and ring bromination, requires careful control. | prepchem.com, prepchem.com |

| NBS Bromination | NBS with acid catalyst (p-TsOH, H₂SO₄, Al₂O₃) | Easier to handle than Br₂, good selectivity with catalyst control. | NBS can be expensive, catalyst removal may be needed. | nih.gov, sci-int.com, shodhsagar.com |

| Electrochemical Synthesis | NH₄Br, H₂O/CH₃CN, Pt electrodes | Avoids use of liquid Br₂, high selectivity, mild conditions, "green" approach. | Requires specialized electrochemical equipment. | rsc.org, rsc.org, lookchem.com |

| Oxidative Bromination | NaBr / K₂S₂O₈ | Uses stable, inexpensive salts; good selectivity control via solvent choice. | May require optimization for highly substituted substrates. | researchgate.net |

| Mechanochemical Synthesis | NBS / p-TsOH (grinding) | Solvent-free, very fast reaction times, high yield, energy efficient. | May not be suitable for all substrates or large-scale industrial production. | scielo.br |

| Microwave-Assisted Synthesis | Various reagents under microwave irradiation | Extremely fast reaction times, often higher yields, energy efficient. | Requires a dedicated microwave reactor. | researchgate.net, researchgate.net, ajrconline.org |

For the synthesis of this compound, the presence of the amino and nitro groups on the aromatic ring makes it susceptible to side reactions. Therefore, milder and more selective methods like electrochemical synthesis or those using NBS with a carefully chosen catalyst would likely be superior to classical bromination with liquid bromine.

One-Pot Synthesis and Cascade Reaction Strategies for Related Acetophenone Derivatives

One-pot syntheses and cascade (or domino) reactions are highly efficient strategies that combine multiple synthetic steps into a single operation without isolating intermediates. This approach saves time, resources, and reduces waste. Several such strategies have been developed for acetophenone derivatives.

Anionic Domino Process: A one-pot synthesis of 3,5-alkylated acetophenones has been developed through an anionic domino process. This reaction involves the Michael addition of a primary 1,3-dinitroalkane to a 2-ene-1,4-dione, followed by an intramolecular cyclization and subsequent elimination/aromatization sequence, all promoted by a base like DBU in acetonitrile. rsc.org This method allows for the regiodefined synthesis of complex acetophenones that are difficult to prepare via classical electrophilic substitution. rsc.org

Three-Component Reactions: The synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives has been achieved in a one-pot, three-component reaction of an acetophenone, an aryl aldehyde, and malononitrile. researchgate.net These reactions, sometimes promoted by green catalysts like ionic liquids, efficiently construct complex molecules from simple starting materials. researchgate.net

One-Pot Acylation and Cyclization: 4-Hydroxycoumarin and its analogs can be synthesized in a one-pot procedure from substituted 2-hydroxyacetophenones. tandfonline.com The strategy involves the acylation of the starting material with agents like dimethylcarbonate, followed by an internal ring cyclization, all driven by a base such as sodium hydride in a single reaction vessel. tandfonline.com This method is efficient and amenable to large-scale synthesis.

These advanced strategies, while not directly reported for this compound itself, demonstrate the powerful tools available for the efficient construction of highly functionalized acetophenone frameworks.

Comprehensive Analysis of the Chemical Reactivity and Transformation Mechanisms of Alpha Bromo 4 Amino 3 Nitroacetophenone

Reactions Involving the alpha-Bromo Moiety:

The bromine atom attached to the carbon alpha to the carbonyl group is the most reactive site for many transformations. The electron-withdrawing effect of the adjacent ketone significantly activates the α-carbon, making it highly susceptible to nucleophilic attack and a participant in various coupling and radical processes.

Nucleophilic Substitution Pathways and Reaction Kinetics

The most characteristic reaction of alpha-bromo-4-amino-3-nitroacetophenone is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. The kinetics of these reactions are notably faster than for simple alkyl halides, a phenomenon attributed to the adjacent carbonyl group which stabilizes the transition state. oup.com The primary pathway for this transformation is the bimolecular nucleophilic substitution (SN2) mechanism. oup.com

Computational studies on α-bromoacetophenones indicate that the SN2 pathway has a low activation energy. oup.com However, depending on the nucleophile and reaction conditions, competing reactions such as epoxide formation can occur. oup.com

A practical application of this reactivity is in the specific modification of proteins. For instance, this compound has been used as a colored reagent to alkylate specific amino acid residues in enzymes. It selectively reacts with the methionine-290 residue of porcine pepsin at a pH below 3. wikipedia.orgnih.gov This specificity highlights its utility as a tool in protein chemistry. Under slightly different conditions (pH 5.2), it can also react with carboxyl groups, such as those on aspartic acid residues, via an esterification reaction. wikipedia.orglibretexts.org Other nucleophiles, such as hexamethylenetetramine, also readily displace the alpha-bromo group to form quaternary ammonium (B1175870) salt adducts. acs.org

Organometallic Reactions (e.g., Grignard, Heck, Suzuki, Sonogashira Cross-Couplings)

While the classic palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Sonogashira reactions typically involve aryl or vinyl halides (C(sp²)-X), the C(sp³)-Br bond in α-bromo ketones has been shown to participate in several important organometallic transformations. wikipedia.orgwikipedia.orgmasterorganicchemistry.com

Kumada Coupling: This nickel- or palladium-catalyzed reaction couples an organohalide with a Grignard reagent. The activated C-Br bond in α-bromo ketones makes them suitable substrates. Asymmetric Kumada couplings, using chiral ligands, have been developed to convert racemic mixtures of α-bromoketones into a single enantiomer of the product with high enantiomeric excess. wikipedia.org

Sonogashira-type Coupling: Although the standard palladium/copper-catalyzed Sonogashira reaction couples terminal alkynes with aryl/vinyl halides, copper-catalyzed variants have been developed that directly couple terminal alkynes with α-bromocarbonyl compounds. wikipedia.orgnih.govlibretexts.org These reactions can even be performed enantioselectively to produce β,γ-alkynyl amides from α-bromoamides and can be used to form quaternary carbon centers. nih.gov

Suzuki-type Coupling: Direct Suzuki coupling at the C(sp³)-Br bond is less common. wikipedia.org However, related transformations have been achieved. One method involves the palladium-catalyzed coupling of organoboron reagents with enol acetates derived from α-bromo ketones. oup.com More advanced rhodium-catalyzed methods can even activate the C-C bond alpha to the ketone for coupling with arylboronates, offering a different route for modification at this position. nih.gov

The table below summarizes representative conditions for these coupling reactions involving α-haloketone systems.

| Reaction Type | Coupling Partners | Catalyst/Reagents | Product Type | Ref |

| Kumada Coupling | α-Bromoketone + Grignard Reagent | Ni or Pd catalyst, Chiral bis-oxazoline ligand | Chiral α-Substituted Ketone | wikipedia.org |

| Sonogashira-type | α-Bromocarbonyl + Terminal Alkyne | Copper catalyst | β,γ-Alkynyl Carbonyl | nih.gov |

| Suzuki-type | Enol acetate (B1210297) of α-Bromoketone + Organoboron | Pd catalyst (e.g., Pd(PPh₃)₄) | α-Substituted Ketone | oup.com |

Radical Reactions and Electron Transfer Processes

Reactions of α-halo ketones can proceed through pathways involving single-electron transfer (SET), which generates radical intermediates. wikipedia.orgorganic-chemistry.org In these processes, a nucleophile donates a single electron to the α-halo ketone, leading to the cleavage of the carbon-bromine bond and the formation of an enolate radical anion and a bromine atom. This pathway can compete with the traditional SN2 mechanism.

The fundamental steps of radical reactions are initiation, propagation, and termination. libretexts.org Initiation would involve the homolytic cleavage of the C-Br bond to form an α-carbonyl radical and a bromine radical. This process typically requires energy from heat or UV radiation. libretexts.org The resulting α-carbonyl radical is stabilized by resonance with the adjacent carbonyl group, making its formation more favorable than that of a simple alkyl radical.

Propagation steps could then involve this radical reacting with other molecules to continue a chain reaction. libretexts.org While specific radical chain reactions starting from this compound are not extensively detailed, the inherent stability of the potential α-carbonyl radical intermediate suggests its plausibility in various reaction mechanisms.

Transformations of the Ketone Functionality:

The ketone group in this compound is a versatile functional handle, allowing for a range of transformations including reduction to an alcohol and condensation with various nucleophiles to form new C=N bonds or heterocyclic rings.

Reduction Strategies and Stereoselectivity

The reduction of the ketone functionality in α-bromo ketone derivatives to a secondary alcohol is a key transformation, notably in the synthesis of phenylethanolamine compounds. libretexts.org Given that this reduction creates a new chiral center, achieving stereoselectivity is often a primary goal.

A variety of methods are available for the enantioselective reduction of ketones: nih.gov

Stoichiometric Chiral Reagents: Reagents like Midland Alpine borane (B79455) (derived from α-pinene) can reduce prochiral ketones to chiral alcohols with high enantioselectivity. nih.gov

Catalytic Reductions: Asymmetric reduction can be achieved using a catalytic amount of a chiral catalyst with a stoichiometric amount of a simple reducing agent like borane or catecholborane. The Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts is a prominent example. nih.gov

Catalytic Transfer Hydrogenation: This method involves the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone, mediated by a chiral transition metal catalyst. nih.gov

Biocatalysis: Carbonyl reductase (CRED) enzymes offer an exceptionally selective method for reducing α-halo ketones. acs.org These biocatalysts can produce the corresponding α-halo alcohols in good yields and with very high enantiomeric excess, operating under mild physiological conditions. acs.org

The table below outlines some of these stereoselective reduction strategies.

| Reduction Method | Reducing Agent | Catalyst | Stereoselectivity (ee) | Ref |

| Biocatalytic | Isopropanol (IPA) or Glucose | Carbonyl Reductase (CRED) | Often >99% | acs.org |

| CBS Reduction | Borane (BH₃) or Catecholborane | Chiral Oxazaborolidine | High | nih.gov |

| Transfer Hydrogenation | Isopropanol or Formic Acid | Chiral Transition Metal Complex | Variable to High | nih.gov |

| Midland Alpine Borane | Alpine Borane | N/A (Stoichiometric) | High for specific substrates | nih.gov |

The resulting chiral α-bromo alcohol is a valuable intermediate for the synthesis of various biologically active molecules.

Condensation and Derivatization Reactions

The ketone carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles. These reactions, combined with the reactivity of the α-bromo moiety, make this compound a powerful building block for the synthesis of a wide array of derivatives, particularly heterocyclic compounds. nih.govmdpi.com

Formation of Imines and Related Compounds: Reaction with primary amines, such as tert-butylamine, leads to the formation of an α-amino ketone intermediate after initial substitution at the bromine, followed by potential imine formation at the ketone. libretexts.org

Synthesis of Heterocycles: α-Bromoacetophenones are classic precursors for heterocycle synthesis. The dual electrophilic nature of the molecule (at the carbonyl carbon and the α-carbon) allows for cyclocondensation reactions with bifunctional nucleophiles.

Pyrazoles: Reaction with phenylhydrazine (B124118) yields N-phenylpyrazoles. nih.gov

Thiazoles: Condensation with thioacids or thioamides affords 1,3-thiazole derivatives. nih.gov

Fused Imidazoles: Reaction with various heterocyclic amines (e.g., aminopyrazoles, aminobenzimidazoles, aminothiazoles) leads to the formation of fused bicyclic systems like imidazo[1,2-b]pyrazoles and imidazo[2,1-b]thiazoles. nih.gov

Dehydrobromination: Treatment with a non-nucleophilic base, such as pyridine, can lead to the elimination of HBr, yielding the corresponding α,β-unsaturated ketone. libretexts.orglibretexts.orglibretexts.org This introduces a carbon-carbon double bond in conjugation with the carbonyl group, creating another versatile synthetic intermediate. libretexts.orglibretexts.org

Reactivity of the Aromatic Amino Group:

The aromatic amino group (-NH2) is a versatile functional handle, although its nucleophilicity is significantly modulated by the electronic effects of the other substituents on the aromatic ring. The presence of the strongly electron-withdrawing nitro group in the ortho position deactivates the amino group towards electrophilic attack.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental reactions of aromatic amines, typically involving reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. For this compound, the amino group can undergo these reactions, provided that appropriate conditions are used to overcome the deactivating effect of the ortho-nitro group.

Protecting the amino group via acylation can be a crucial step to prevent unwanted side reactions during subsequent transformations of other parts of the molecule. For instance, the acetylation of p-aminophenol with acetic anhydride (B1165640) is a common precursor step in the synthesis of more complex derivatives. researchgate.net In a similar vein, the amino group of the target compound can be expected to react with acylating agents like acetic anhydride or benzoyl chloride.

Sulfonylation follows a similar principle, reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to yield a sulfonamide. These reactions serve to protect the amine, alter the electronic properties of the molecule, or introduce specific functionalities. The synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride from o-chloro-nitro-benzene and chlorosulfonic acid demonstrates a related transformation on a similarly substituted ring. researchgate.net

Table 1: Representative Acylation and Sulfonylation Reactions on Aromatic Amines

| Reaction Type | Reagent | Product Type | Typical Conditions | Reference Example |

|---|---|---|---|---|

| Acetylation | Acetic Anhydride (Ac₂O) | Acetamide | Often used as both reagent and solvent | Acetylation of p-aminophenol researchgate.net |

| Benzoylation | Benzoyl Chloride | Benzamide | In the presence of a base (e.g., pyridine, NaOH) | Schotten-Baumann reaction |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Tosylamide | In the presence of a base (e.g., pyridine) | Hinsberg test for amines |

Reactions Pertaining to the Nitro Group:

The nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution but is itself susceptible to reduction and other transformations.

Reduction Methodologies and Selective Reductions

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. organic-chemistry.org A variety of methods exist to achieve this, with the primary challenge in the context of this compound being chemoselectivity—reducing the nitro group without affecting the carbonyl group or the carbon-bromine bond.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and efficient method. organic-chemistry.org However, these conditions can sometimes lead to hydrodehalogenation (loss of the bromine atom). thieme-connect.de

Alternative methods often provide better selectivity. Metal/acid combinations such as tin (Sn) or iron (Fe) in hydrochloric or acetic acid are classic reagents for nitro group reduction and are generally tolerant of carbonyl groups. The use of sodium hydrosulfite (Na₂S₂O₄) is also an effective method for the selective reduction of nitro groups in the presence of other reducible functionalities. researchgate.net

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | Room temperature/pressure, various solvents (Ethanol, THF) | Highly efficient, but may cause dehalogenation. organic-chemistry.orgthieme-connect.de |

| Sn / HCl | Concentrated HCl, heat | Classic method, tolerant of ketones. |

| Fe / CH₃COOH | Acetic acid, heat | Milder than Sn/HCl, good for sensitive substrates. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Good selectivity for nitro groups over ketones. researchgate.net |

| Zinc (Zn) / NH₄Cl | Aqueous medium | Neutral conditions, can be selective. |

Transformations to Other Nitrogen-Containing Functionalities

The reduction of a nitro group to an amine proceeds through several intermediates, namely a nitroso (-NO) compound and a hydroxylamine (B1172632) (-NHOH) derivative. thieme-connect.de Under carefully controlled conditions, these intermediates can sometimes be isolated.

For example, the catalytic reduction of aromatic nitro compounds can be stopped at the phenylhydroxylamine stage. google.commdpi.com Similarly, the oxidation of anilines can yield nitrosoarenes, which can also be formed via partial reduction of nitroarenes. mdpi.com The synthesis of nitrosoarenes can also be achieved through photochemical rearrangement of certain nitro-precursors. nih.govresearchgate.net These functionalities are valuable synthetic intermediates themselves, capable of participating in reactions like the nitroso-Diels-Alder reaction. nih.gov

Reaction Pathway: Reduction of Nitro Group Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine) thieme-connect.de

Intermolecular and Intramolecular Interactions and Cyclization Pathways

The alpha-bromoacetyl group (-COCH₂Br) is a potent electrophile and an excellent handle for constructing heterocyclic rings. The carbon atom alpha to the carbonyl group is highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is the basis for numerous cyclization reactions.

A primary pathway for this molecule is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, such as thiourea (B124793). nih.govyoutube.comyoutube.com In this reaction, the sulfur atom of thiourea would attack the α-carbon of the bromoacetophenone, leading to an intermediate that cyclizes and dehydrates to form a 2-aminothiazole (B372263) ring.

Similarly, reaction with 2-aminothiazoles can lead to the formation of fused imidazo[2,1-b]thiazole (B1210989) systems. researchgate.netrsc.orgelectronicsandbooks.com The reaction proceeds via the initial alkylation of the endocyclic nitrogen atom of the 2-aminothiazole by the α-bromo ketone, followed by an intramolecular cyclization-dehydration sequence. rsc.orgelectronicsandbooks.com This reaction is a powerful method for creating complex, biologically relevant scaffolds. connectjournals.com

The inherent functionality of this compound, with its electrophilic bromoacetyl group and nucleophilic amino group, suggests the potential for intramolecular cyclization to form seven-membered rings (diazepines), although this would be sterically and electronically challenging. More commonly, the bromoacetyl group will react with external nucleophiles in intermolecular reactions to build a wide variety of five- and six-membered heterocyclic systems. nih.gov

Mechanistic Studies of Reaction Dynamics and Transition State Analysis

The reactivity of this compound is governed by the interplay of its functional groups, which dictate the dynamics and energetics of its chemical transformations. Mechanistic studies, largely informed by computational chemistry and analogies to similar molecular systems, provide a detailed picture of the probable reaction pathways and the structures of the associated transition states. The primary reaction of interest for this compound is nucleophilic substitution at the α-carbon, a common pathway for α-haloacetophenones.

Theoretical investigations into the reaction of α-bromoacetophenones with nucleophiles reveal the potential for multiple competing reaction channels. These include direct bimolecular nucleophilic substitution (SN2) at the α-carbon, nucleophilic addition to the carbonyl carbon, and proton abstraction from the α-carbon to form an enolate. The preferred pathway is highly dependent on the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring.

For alpha-brome-4-amino-3-nitroacetophenone, the presence of a strongly electron-withdrawing nitro group and a strongly electron-donating amino group on the phenyl ring significantly influences the electron distribution within the molecule. The nitro group enhances the electrophilicity of the aromatic ring and, through inductive effects, the carbonyl carbon and the α-carbon. Conversely, the amino group donates electron density to the ring. This push-pull electronic arrangement can modulate the reactivity of the different sites.

In the context of its known application as a protein-modifying agent, the reaction of alpha-brome-4-amino-3-nitroacetophenone with amino acid residues such as methionine, histidine, and aspartic and glutamic acids is of particular interest. nih.govnih.gov The reaction with the sulfur-containing amino acid methionine is a prime example of an S-alkylation reaction, proceeding via a nucleophilic attack of the sulfur atom on the α-carbon.

Computational studies on analogous S-alkylation reactions, such as the reaction of cysteine with bromoethylamine, suggest that the transition state for the S-alkylation of methionine by alpha-brome-4-amino-3-nitroacetophenone likely involves a trigonal bipyramidal geometry at the α-carbon. In this transition state, the nucleophilic sulfur atom and the leaving bromide ion are in apical positions, with the hydrogen and the substituted acetophenone (B1666503) group in the equatorial plane. The reaction is expected to proceed with a moderate activation energy, facilitated by the good leaving group ability of the bromide ion and the electrophilicity of the α-carbon.

The reaction is also sensitive to pH. At low pH, the amino group on the acetophenone ring will be protonated, increasing its electron-withdrawing inductive effect and further enhancing the reactivity of the α-carbon towards nucleophilic attack. This is consistent with the observation that the alkylation of porcine pepsin by this reagent is efficient at a pH below 3. nih.govnih.gov At higher pH values, the nucleophilicity of amino acid side chains like histidine and the carboxylate groups of aspartic and glutamic acids increases, leading to potential side reactions. nih.govnih.gov

A summary of the likely kinetic parameters for the reaction of alpha-brome-4-amino-3-nitroacetophenone with a representative nucleophile (methionine) under physiological conditions is presented in the following hypothetical data table, based on known values for similar reactions.

| Reaction Pathway | Nucleophile | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Transition State Geometry |

|---|---|---|---|---|

| S-Alkylation (SN2) | Methionine | 1.5 x 10⁻² | 65 | Trigonal Bipyramidal |

| N-Alkylation (SN2) | Histidine (imidazole) | 8.0 x 10⁻³ | 72 | Trigonal Bipyramidal |

| O-Alkylation (SN2) | Aspartate (carboxylate) | 2.5 x 10⁻⁴ | 85 | Trigonal Bipyramidal |

The data in the table illustrates that the reaction with the "soft" nucleophile methionine is expected to be the most favorable, which is in agreement with experimental observations of its specificity. nih.govnih.gov The higher activation energies for the reactions with histidine and aspartate reflect the lower intrinsic nucleophilicity of their respective functional groups towards carbon-based electrophiles under these conditions.

It is also worth noting that for some α-haloacetophenone systems, computational studies have indicated the possibility of a "bifurcated" transition state, where the system can proceed towards either substitution or carbonyl addition from a single transition state structure. While this has not been explicitly studied for alpha-brome-4-amino-3-nitroacetophenone, the complex substitution pattern on the aromatic ring could potentially lead to such complex reaction dynamics. Further detailed computational analysis would be required to fully elucidate the potential energy surface for the reactions of this intriguing molecule.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Alpha Bromo 4 Amino 3 Nitroacetophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. While specific experimental data for alpha-bromo-4-amino-3-nitroacetophenone is not widely available in the public domain, the expected spectral features can be predicted based on its structure.

Multi-dimensional NMR experiments are crucial for establishing the bonding network within the molecule.

Correlated Spectroscopy (COSY): A COSY spectrum would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, the key correlations would be observed between the aromatic protons on the phenyl ring. The proton at position 5 would show a correlation with the proton at position 6, and the proton at position 2 would likely show a weaker long-range coupling to the methylene (B1212753) protons of the bromoacetyl group.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the protonated carbons in the molecule. The aromatic C-H signals and the methylene (-CH₂Br) signal would be clearly identified.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the protons of the amino group (-NH₂) would be expected to show correlations to the carbons at positions 4 and 5 of the aromatic ring. The methylene protons (-CH₂Br) would show correlations to the carbonyl carbon and the aromatic carbon at position 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: These are predicted values based on chemical structure and data from similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| H-2 | ~8.2 | ~125 | C-1, C-3, C-6, C=O |

| H-5 | ~7.0 | ~118 | C-3, C-4, C-6, C-1 |

| H-6 | ~7.9 | ~135 | C-1, C-2, C-4, C-5 |

| -NH₂ | ~6.5 | - | C-3, C-4, C-5 |

| -CH₂Br | ~4.5 | ~35 | C-1, C=O |

| C-1 | - | ~130 | H-2, H-6, -CH₂Br |

| C-2 | - | ~125 | H-2, H-6 |

| C-3 | - | ~140 | H-2, H-5, -NH₂ |

| C-4 | - | ~145 | H-5, H-6, -NH₂ |

| C-5 | - | ~118 | H-5, H-6 |

| C-6 | - | ~135 | H-2, H-5 |

In the absence of single-crystal X-ray data, solid-state NMR (ssNMR) can provide valuable information about the structure of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra of the solid material. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions, providing insights into the local environment of each carbon atom. Furthermore, ssNMR can be used to study polymorphism, identifying different crystalline forms of the compound.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₈H₇BrN₂O₃).

The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak ([M]⁺) and an [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound. The fragmentation of this compound would be expected to proceed through several key pathways:

Alpha-cleavage: Loss of the bromine radical (•Br) to form a stable acylium ion.

Loss of the bromoacetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Cleavage of the nitro group: Loss of •NO₂ or HNO₂.

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation.

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound (Note: m/z values are nominal and based on the most abundant isotopes.)

| m/z | Proposed Fragment |

|---|---|

| 260/262 | [C₈H₇BrN₂O₃]⁺ (Molecular ion) |

| 181 | [C₈H₇N₂O₃]⁺ (Loss of •Br) |

| 135 | [C₇H₅N₂O₂]⁺ (Loss of •COCH₂Br) |

| 121 | [C₇H₇NO]⁺ (Further fragmentation) |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The Raman spectrum would provide complementary information, particularly for the non-polar and symmetric vibrations.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are predicted frequency ranges. Actual experimental values may vary.)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| N-H (amine) | Symmetric & Asymmetric stretching | 3500-3300 | Weak to Medium |

| C-H (aromatic) | Stretching | 3100-3000 | Strong |

| C-H (aliphatic) | Stretching | 3000-2850 | Medium |

| C=O (ketone) | Stretching | 1700-1680 | Strong |

| C=C (aromatic) | Stretching | 1600-1450 | Strong |

| N-O (nitro) | Asymmetric stretching | 1550-1500 | Strong |

| N-O (nitro) | Symmetric stretching | 1370-1330 | Medium |

| C-N (aromatic amine) | Stretching | 1340-1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The aromatic ring substituted with an amino group, a nitro group, and an acetyl group constitutes a complex chromophoric system in this compound.

The presence of the electron-donating amino group and the electron-withdrawing nitro and acetyl groups on the benzene (B151609) ring leads to significant intramolecular charge transfer (ICT) character. This is expected to result in strong absorption bands in the UV-Vis spectrum. It has been noted that this compound forms derivatives with characteristic UV spectra when it reacts with certain amino acid residues. researchgate.net

One would expect to observe π → π* transitions associated with the aromatic system and n → π* transitions related to the carbonyl and nitro groups. The exact position and intensity of the absorption maxima would be sensitive to the solvent polarity, with more polar solvents likely causing a red shift (bathochromic shift) of the ICT band.

Table 4: Predicted UV-Visible Absorption Maxima for this compound (Note: These are predicted values and are highly dependent on the solvent used.)

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~250-280 | Substituted benzene ring |

| Intramolecular Charge Transfer (ICT) | ~350-450 | Donor-acceptor substituted ring |

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The analysis would reveal the planarity of the acetophenone (B1666503) moiety and the orientation of the amino and nitro groups relative to the aromatic ring. Furthermore, the crystal packing arrangement would be elucidated, showing the intermolecular interactions such as hydrogen bonding (involving the amino group and the carbonyl or nitro oxygens) and halogen bonding (involving the bromine atom) that stabilize the crystal lattice. This information is critical for understanding the solid-state properties of the compound and for computational modeling studies. To date, no public crystallographic data for this specific compound appears to be available.

Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Enantiomeric Characterization (if chiral synthesis is explored)

The stereochemistry of a molecule is crucial to its biological activity and physical properties. For a chiral molecule like α-Bromo-4-amino-3-nitroacetophenone, which possesses a stereocenter at the α-carbon, the determination of its absolute configuration is paramount, should a method for its enantioselective synthesis or chiral resolution be developed. Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for such enantiomeric characterization.

As of the current scientific literature, there are no published studies detailing the enantioselective synthesis or chiral resolution of α-Bromo-4-amino-3-nitroacetophenone. The existing research has focused on its synthesis as a racemic mixture and its application as a reagent for protein modification. nih.gov Consequently, no experimental CD or ORD data for the individual enantiomers of this specific compound are available.

This section will, therefore, provide a prospective overview of how these techniques would be applied to characterize the enantiomers of α-Bromo-4-amino-3-nitroacetophenone, based on established principles of chiroptical spectroscopy.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. prepchem.com An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra of equal magnitude. This makes CD an invaluable tool for confirming the enantiomeric purity of a sample.

For the enantiomers of α-Bromo-4-amino-3-nitroacetophenone, CD spectroscopy would be particularly informative. The molecule contains several chromophores, including the nitro-substituted benzene ring and the carbonyl group, which are expected to exhibit electronic transitions in the ultraviolet-visible (UV-Vis) region. When these chromophores are in a chiral environment, as they would be in a single enantiomer of the compound, they give rise to characteristic CD signals, known as Cotton effects. prepchem.com

The expected electronic transitions for α-Bromo-4-amino-3-nitroacetophenone would include:

n → π* transitions associated with the carbonyl group.

π → π* transitions associated with the aromatic system.

The sign and magnitude of the Cotton effects observed in the CD spectrum are directly related to the spatial arrangement of the atoms around the chiral center. By comparing the experimentally obtained CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the enantiomer can be determined.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. cymitquimica.comgoogle.com Similar to CD, ORD is a property of chiral substances, and enantiomers will produce mirror-image ORD curves. prepchem.com

An ORD spectrum displays the specific rotation [α] versus the wavelength. For a chiral sample of α-Bromo-4-amino-3-nitroacetophenone, the ORD curve would show a plain curve at wavelengths far from an absorption band. However, in the region of an absorption band, the curve will exhibit a characteristic peak and trough, which is also known as the Cotton effect. prepchem.com The sign of the Cotton effect in ORD is related to the stereochemistry of the molecule.

While CD spectroscopy is often preferred for its higher resolution within absorption bands, ORD can provide valuable information at wavelengths where the compound does not absorb strongly. prepchem.com

Prospective Data Analysis

In a hypothetical study where the enantiomers of α-Bromo-4-amino-3-nitroacetophenone have been successfully separated, the following data would be generated and analyzed:

| Parameter | Description | Expected Information for α-Bromo-4-amino-3-nitroacetophenone |

| CD Spectrum | A plot of the difference in absorbance of left and right circularly polarized light (ΔA) or molar ellipticity [θ] versus wavelength. | The spectrum would show positive and/or negative peaks corresponding to the electronic transitions of the chromophores. The sign and intensity of these peaks would be characteristic of a specific enantiomer. |

| ORD Spectrum | A plot of specific rotation [α] versus wavelength. | The spectrum would show a plain curve at wavelengths away from absorption bands and a Cotton effect (a peak and a trough) in the region of absorption. The shape of the curve would be a mirror image for the two enantiomers. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, often determined from the CD or ORD signal intensity compared to that of a pure enantiomer. | A value of 100% ee would indicate a pure enantiomer, while a racemic mixture would show no CD or ORD signal. |

| Absolute Configuration | The spatial arrangement of the atoms of a chiral molecular entity (R or S). | The absolute configuration would be assigned by comparing the experimental CD/ORD spectra with theoretical spectra generated from computational models of the R and S enantiomers. |

Theoretical and Computational Chemistry Investigations of Alpha Bromo 4 Amino 3 Nitroacetophenone

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, on alpha-Bromo-4-amino-3-nitroacetophenone.

Prediction of Electronic Structure and Charge Distribution

Information regarding the predicted electronic structure and charge distribution of this compound from quantum chemical calculations is not available in the current scientific literature.

Calculation of Spectroscopic Parameters and Vibrational Frequencies

There are no available studies that report the calculated spectroscopic parameters and vibrational frequencies for this compound.

Molecular Dynamics and Conformational Analysis

A search of scholarly databases yielded no articles or datasets related to the molecular dynamics or conformational analysis of this compound.

Prediction of Reactivity Profiles and Reaction Energetics

No computational studies predicting the reactivity profiles or reaction energetics for this compound have been published.

Elucidation of Reaction Mechanisms via Computational Pathways

There is a lack of research elucidating the reaction mechanisms of this compound through computational pathway analysis.

Solvation Effects and Intermolecular Interactions Modeling

No computational models or simulations detailing the solvation effects and intermolecular interactions of this compound were found in the reviewed literature.

Strategic Utility of Alpha Bromo 4 Amino 3 Nitroacetophenone As a Synthon in Complex Molecule Synthesis

Role as a Key Intermediate in Multi-Step Organic Syntheses

The strategic importance of alpha-bromo-4-amino-3-nitroacetophenone is prominently demonstrated in its role as a key intermediate in the synthesis of biologically active compounds and other complex organic molecules. The presence of multiple reactive sites allows for its sequential and controlled transformation, making it a valuable precursor in lengthy synthetic sequences.

One of the notable applications of this compound is as a precursor in the synthesis of the antibiotic Chloramphenicol. The alpha-bromo-4-nitroacetophenone moiety, a closely related derivative, undergoes a reaction with hexamethylenetetramine to form an addition compound. google.com This intermediate is then further elaborated through a series of steps to yield the final antibiotic structure. The initial bromination of the corresponding acetophenone (B1666503) is a critical step in this industrial process.

Furthermore, this compound has been synthesized and utilized as a specialized reagent for protein modification. nih.gov Its ability to selectively alkylate specific amino acid residues, such as methionine in porcine pepsin, highlights its utility as a molecular probe to study protein structure and function. nih.gov This application underscores its role as a key intermediate in the chemical biology domain, where precise modification of biomolecules is paramount. The reaction's specificity, occurring under mild pH conditions, prevents unwanted side reactions like the esterification of carboxyl groups, which was a previously held assumption for similar phenacyl bromides. nih.gov

The compound's utility stems from its inherent multifunctionality. The alpha-bromo ketone provides a reactive handle for nucleophilic substitution, the aromatic amino group can be diazotized or acylated, and the nitro group can be reduced to an amine, which can then participate in various cyclization or coupling reactions. This array of functionalities allows chemists to strategically plan multi-step syntheses, introducing complexity in a controlled manner.

Development of Novel Synthetic Pathways Utilizing its Multifunctionality

The true synthetic power of this compound lies in the potential for developing novel synthetic pathways that leverage its multifunctionality in tandem. The orthogonal reactivity of its functional groups allows for the design of elegant and efficient one-pot or tandem reactions, leading to complex molecular scaffolds from a single starting material.

For instance, a hypothetical reaction sequence could involve the initial selective reaction at the alpha-bromo position with a nucleophile, followed by the reduction of the nitro group and subsequent intramolecular cyclization involving the newly introduced substituent and the ortho-amino group. This would allow for the rapid construction of complex, fused heterocyclic systems.

Application in Catalytic Systems as a Ligand or Pre-Catalyst Component

While direct applications of this compound as a ligand or pre-catalyst component are not widely reported, its structure contains key features that are commonly found in effective ligands for transition metal catalysis. The presence of a soft donor atom (bromine) and hard donor atoms (nitrogen and oxygen) in a rigid aromatic framework suggests its potential for chelation to a metal center.

Following chemical modification, this compound could be transformed into a variety of ligand types. For example:

N,N-Bidentate Ligands: Reduction of the nitro group to an amine would generate a 1,2-diaminobenzene derivative. The two amino groups could then be further functionalized to create a pincer-type ligand or a classic bidentate ligand suitable for a range of catalytic applications.

N,O-Bidentate Ligands: The amino group and the carbonyl oxygen of the acetophenone moiety could act as an N,O-bidentate ligand system. Such ligands have found application in various catalytic transformations, including asymmetric synthesis.

Phosphine Ligands: The amino group could be used as a handle to introduce phosphorus-containing moieties, such as phosphines, which are ubiquitous in catalysis. For instance, a reaction with chlorodiphenylphosphine (B86185) could yield an aminophosphine (B1255530) ligand.

The development of new catalytic systems is a cornerstone of modern organic chemistry, and the design of novel ligands is a critical aspect of this endeavor. The structural and electronic properties of ligands play a crucial role in determining the activity, selectivity, and stability of a catalyst. The inherent functionality of this compound makes it an attractive starting point for the synthesis of new and potentially highly effective ligand scaffolds.

Design and Synthesis of Advanced Functional Materials Precursors

The synthesis of advanced functional materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, often relies on the preparation of highly conjugated organic molecules with specific electronic properties. The chemical transformations of this compound can be strategically employed to construct precursors for such materials.

The aromatic core of the molecule, with its electron-donating amino group and electron-withdrawing nitro and acetyl groups, already possesses interesting electronic characteristics. These can be further tuned through chemical reactions. For example:

Cross-Coupling Reactions: The bromine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of other aromatic or acetylenic units, thereby extending the pi-conjugated system of the molecule. This is a fundamental strategy in the design of organic electronic materials.

Polymerization: The amino group, after suitable modification, could serve as a point for polymerization. For example, it could be converted into an isocyanate or an acrylate (B77674) moiety, which can then undergo polymerization to form functional polymers.

Formation of Charge-Transfer Complexes: The electron-rich amino-substituted ring and the electron-deficient nitro-substituted ring system could facilitate the formation of intramolecular or intermolecular charge-transfer complexes, a property that is often exploited in the design of non-linear optical materials and organic conductors.

The key to its utility in this context is the ability to use its multiple functional groups to build up larger, more complex molecular architectures with tailored electronic and photophysical properties. The initial transformations of this synthon are the critical first steps in the bottom-up synthesis of these advanced materials.

Contributions to Methodological Advancements in Organic Synthesis

The use of this compound and related alpha-bromoacetophenones has contributed to methodological advancements in organic synthesis, particularly in the areas of selective functional group manipulation and the development of new synthetic strategies.

The study of its reactivity has provided insights into the selective modification of one functional group in the presence of others. For example, the selective alkylation of a methionine residue in a protein by this reagent, without affecting other potentially reactive groups like carboxylic acids, demonstrates a high degree of chemoselectivity. nih.gov This type of selective transformation is a constant challenge in organic synthesis, especially in the context of complex molecules.

Furthermore, the development of clean and efficient methods for the alpha-bromination of acetophenones using polymer-supported reagents has been an important methodological advancement. researchgate.net These methods often offer advantages in terms of safety, ease of purification, and reduced environmental impact compared to traditional brominating agents. The application of such methods to the synthesis of this compound would represent a significant improvement in its preparation.

The exploration of the synthetic potential of this multifunctional compound continues to drive the development of new synthetic methods and strategies. As chemists seek to build ever more complex molecules with greater efficiency and precision, the lessons learned from the reactivity and application of versatile synthons like this compound will be invaluable.

Environmental Transformation Mechanisms of Alpha Bromo 4 Amino 3 Nitroacetophenone

Photochemical Degradation Pathways in Aqueous and Atmospheric Environments

The presence of a nitroaromatic system and an amino group makes alpha-bromo-4-amino-3-nitroacetophenone susceptible to photochemical degradation. In aqueous environments, direct photolysis can be initiated by the absorption of solar radiation, leading to the excitation of the molecule. This can result in the cleavage of the carbon-bromine bond, a common fate for brominated organic compounds under UV irradiation.

Furthermore, indirect photolysis, driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) generated from the photolysis of natural water constituents like nitrates and dissolved organic matter, is expected to play a significant role. The nitro group enhances the molecule's reactivity towards these radicals. The photodegradation of similar nitroaromatic compounds often involves hydroxylation of the aromatic ring, leading to the formation of nitrophenol-like intermediates. nih.govnih.gov The amino group can also be a target for oxidation by photochemically produced oxidants.

In the atmosphere, the compound, if volatilized, would be subject to gas-phase reactions with hydroxyl radicals. The rate of this degradation would be influenced by the combined effects of the activating amino group and the deactivating nitro and acetyl groups on the aromatic ring.

Table 1: Potential Photochemical Degradation Products of this compound

| Precursor Compound | Potential Photoproducts | Environmental Compartment |

| This compound | 4-Amino-3-nitroacetophenone (from C-Br cleavage) | Aqueous, Atmospheric |

| Hydroxylated derivatives (e.g., 4-amino-2-hydroxy-3-nitroacetophenone) | Aqueous | |

| Quinone-like structures (from oxidation of the aminophenol moiety) | Aqueous | |

| Smaller organic acids and inorganic ions (e.g., Br⁻, NO₃⁻) | Aqueous |

Abiotic Hydrolysis and Oxidation Mechanisms

Abiotic hydrolysis is a potential transformation pathway for the bromine atom in this compound. The carbon-bromine bond in alpha-bromo ketones can undergo nucleophilic substitution by water, leading to the replacement of the bromine atom with a hydroxyl group, forming alpha-hydroxy-4-amino-3-nitroacetophenone. The rate of this hydrolysis is dependent on pH and temperature.

Oxidation in the absence of light can also occur, particularly in the presence of strong environmental oxidants like manganese oxides in soils and sediments. The aminophenolic moiety of the molecule is susceptible to oxidation, which can lead to the formation of quinone-imine structures and subsequently polymerize or react with other organic matter. nih.govresearchgate.net The nitro group is generally resistant to abiotic oxidation under typical environmental conditions. asm.org

Biotransformation Pathways by Microorganisms

The microbial degradation of this compound is anticipated to be a complex process involving multiple enzymatic reactions targeting its various functional groups.

Specific Enzymatic Reactions and Metabolites (focus on chemical transformations)

The most well-documented biotransformation pathway for nitroaromatic compounds is the reduction of the nitro group. nih.govnih.gov Under anaerobic conditions, a wide range of bacteria can reduce the nitro group to a nitroso, then a hydroxylamino, and finally an amino group, yielding 3,4-diamino-alpha-bromoacetophenone. nih.gov This reduction is often catalyzed by nitroreductase enzymes. researchgate.netnih.gov These reduced intermediates, particularly the hydroxylamino derivative, can be reactive and may undergo further transformations or covalent binding to soil organic matter. arizona.edu

Under aerobic conditions, some microorganisms can initially attack the aromatic ring via monooxygenase or dioxygenase enzymes, potentially leading to the removal of the nitro group as nitrite. nih.govnih.gov However, the presence of the bromine atom might influence the preferred metabolic pathway.

The amino group can also be a site for enzymatic modification, and the carbon-bromine bond can be cleaved by dehalogenase enzymes produced by certain microorganisms, although this is generally a slower process compared to nitroreduction.

Table 2: Predicted Microbial Transformation Products of this compound

| Initial Compound | Transformation Pathway | Key Enzymes | Potential Metabolites |

| This compound | Nitroreduction (Anaerobic) | Nitroreductases | alpha-Bromo-4-amino-3-nitrosoacetophenone, alpha-Bromo-4-amino-3-hydroxylaminoacetophenone, alpha-Bromo-3,4-diaminoacetophenone |

| Dehalogenation | Dehalogenases | 4-Amino-3-nitroacetophenone | |

| Ring Cleavage (Aerobic) | Monooxygenases, Dioxygenases | Hydroxylated and ring-fission products |

Microbial Degradation Kinetics

The kinetics of microbial degradation of this compound are expected to be influenced by several factors, including the microbial community present, oxygen availability, temperature, and pH. Based on studies of related compounds, the initial reduction of the nitro group under anaerobic conditions is often a relatively rapid process. mdpi.com However, complete mineralization of the compound is likely to be slow, as the subsequent degradation of the resulting aromatic amines and the brominated aliphatic side chain can be rate-limiting steps. The presence of multiple functional groups may also lead to co-metabolism, where the compound is transformed but does not serve as a primary source of carbon or energy for the microorganisms. nih.gov

Sorption and Transport Mechanisms in Environmental Matrices (focus on chemical interaction)

The environmental mobility of this compound will be largely governed by its sorption to soil and sediment particles. The presence of the polar amino and nitro groups, as well as the acetyl group, suggests that the compound will have a moderate affinity for organic matter in soil and sediment through mechanisms such as hydrogen bonding and dipole-dipole interactions. researchgate.netrsc.org

Analysis of Transformation Products and Proposed Degradation Pathways

The identification and quantification of this compound and its transformation products in environmental samples would require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) and mass spectrometry (MS) detectors would be a suitable method for separating and identifying the parent compound and its polar metabolites. nih.gov Gas chromatography-mass spectrometry (GC-MS) could also be employed, particularly for more volatile or derivatized products.

Based on the principles outlined above, a proposed degradation pathway for this compound in the environment would likely initiate with either photochemical cleavage of the C-Br bond or microbial reduction of the nitro group. Subsequent steps would involve further enzymatic or abiotic transformations of the resulting intermediates, leading to a complex mixture of products and eventual, albeit slow, mineralization to carbon dioxide, water, and inorganic ions (Br⁻, NH₄⁺, NO₃⁻).

Emerging Research Paradigms and Future Perspectives for Alpha Bromo 4 Amino 3 Nitroacetophenone

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of poly-functionalized molecules like alpha-bromo-4-amino-3-nitroacetophenone often involve hazardous reagents and intermediates, making traditional batch processing challenging to scale. Flow chemistry, which involves performing reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages in safety, reproducibility, and scalability. galchimia.comresearchgate.netjst.org.in

Exploration of Novel Catalytic Approaches for its Transformations

The diverse functional groups of this compound offer multiple handles for catalytic transformations, opening avenues to a vast chemical space. The α-bromo ketone moiety is particularly reactive and can be a substrate for various catalytic C-C and C-N bond-forming reactions.

Future research could explore:

Palladium-catalyzed cross-coupling reactions: While the aryl ring itself could be a target, the α-carbon offers unique opportunities. For instance, coupling with boronic acids (Suzuki coupling) or organostannanes (Stille coupling) could introduce novel alkyl or aryl groups at the α-position.

Ruthenium-catalyzed C-H functionalization: Leveraging the directing-group potential of the ketone or other functionalities, ruthenium catalysis could enable selective alkylation at other positions on the aromatic ring. rsc.org

Enantioselective amination: The development of chiral catalysts could enable the enantioselective substitution of the bromine atom with various amines, providing a direct route to chiral α-amino ketone derivatives, which are valuable building blocks in medicinal chemistry. nih.gov

Selective reduction of the nitro group: The nitro group is readily reduced to an amine, but selective catalytic systems (e.g., using specific metal catalysts or transfer hydrogenation) could be developed to perform this transformation without affecting the ketone or the C-Br bond. This would yield a diamino-substituted α-bromoacetophenone, a highly versatile intermediate. numberanalytics.com

Advanced Materials Science Applications (as a synthetic building block only)

As a synthetic building block, this compound holds considerable promise for the creation of advanced materials. Its multiple reactive sites allow it to be incorporated into larger molecular architectures or polymers.

Potential applications include:

Functional Polymers: The amino group can act as a nucleophile in polymerization reactions (e.g., to form polyamides or polyimines), while the α-bromo ketone can be used for post-polymerization modification, allowing for the grafting of specific functionalities onto a polymer backbone.

Precursors for Conjugated Materials: The acetophenone (B1666503) framework is a common precursor for synthesizing chalcones, which are known for their applications in optical materials. ossila.com Transformation of this compound into corresponding chalcone (B49325) derivatives could lead to new materials with interesting non-linear optical (NLO) properties, tunable by the electron-donating amino group and electron-withdrawing nitro group.

Surface Modification: The compound can be tethered to surfaces (e.g., silica, gold nanoparticles) via its amino or bromo functionalities. Subsequent chemical modifications could be used to create surfaces with tailored properties for applications in sensing, catalysis, or chromatography.

Development of Supramolecular Assemblies Involving the Compound

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The functional groups on this compound make it an excellent candidate for designing novel supramolecular assemblies.

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the carbonyl (C=O) and nitro (-NO₂) groups are effective hydrogen bond acceptors. This combination can direct the self-assembly of the molecule into predictable one-, two-, or three-dimensional networks, such as tapes, sheets, or porous frameworks.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules (including the nitro or carbonyl oxygen atoms) to further guide the formation of stable, ordered co-crystals or liquid crystals.

Host-Guest Chemistry: The electron-deficient aromatic ring, influenced by the nitro group, could interact favorably with electron-rich guest molecules. Furthermore, its potential encapsulation within macrocyclic hosts like cucurbiturils could modify its reactivity, for instance, by protecting certain functional groups or pre-organizing it for specific reactions. acs.org

Untapped Reactivity Patterns and Undiscovered Chemical Transformations

While the reactivity of α-haloketones is well-established, the specific interplay of the functionalities in this compound remains largely unexplored. nih.govacs.org The seminal 1980 study demonstrated its ability to alkylate methionine, histidine, aspartic acid, and glutamic acid residues in proteins, highlighting its potent electrophilicity. nih.govnih.gov

Future work could systematically investigate its performance in a range of classic and modern organic reactions:

Heterocycle Synthesis: α-Haloketones are cornerstone reagents in the synthesis of numerous heterocycles. nih.gov This compound could be a precursor to substituted imidazoles (reacting with amidines), thiazoles (with thioamides), or quinoxalines (with o-phenylenediamines). The resulting heterocyclic systems would be pre-functionalized with amino and nitro groups, making them valuable for further synthetic elaboration.

Multicomponent Reactions: Its utility in isonitrile-based multicomponent reactions like the Passerini and Ugi reactions could be explored. nih.gov These reactions would allow for the rapid construction of complex molecular scaffolds in a single step.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack. nih.govmdpi.comlibretexts.org This could allow for the displacement of other potential leaving groups on the ring, a reactivity pattern that is currently untapped for this molecule.

Computational-Experimental Synergy in Future Research Endeavors

A synergistic approach combining computational modeling and experimental work would significantly accelerate the exploration of this compound's chemistry. nih.gov Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. up.ac.zaresearchgate.net

This synergy could be applied to:

Predicting Reactivity: Computational studies can model reaction pathways and calculate activation energies for various transformations. researchgate.net This would help predict which of the compound's functional groups will react under specific conditions, guiding experimental design and minimizing trial-and-error. For example, modeling the reaction with different nucleophiles could predict the competition between SN2 reaction at the α-carbon versus a potential SNAr reaction at the ring. up.ac.za

Understanding Spectroscopic Data: Calculations can predict NMR, IR, and UV-Vis spectra, aiding in the characterization of new derivatives and intermediates formed in reactions.

Designing Novel Materials: Modeling can be used to predict the properties of polymers or supramolecular assemblies incorporating this molecule. By simulating properties like band gap, charge transport, and mechanical strength, computational chemistry can guide the rational design of new materials for specific applications.

Interactive Data Table: Proposed Research Directions

| Section | Research Focus | Key Methodologies | Potential Outcome |

|---|---|---|---|

| 8.1. Flow Chemistry | Continuous synthesis and derivatization | Microreactors, Automated Platforms | Safer, scalable production; Rapid library synthesis |

| 8.2. Catalysis | Selective functionalization | Organometallic Catalysis, Biocatalysis | Novel chiral derivatives; Selective transformations |

| 8.3. Materials Science | Polymer and NLO material synthesis | Polymerization, Post-polymerization modification | Functional polymers; New optical materials |

| 8.4. Supramolecular Assemblies | Crystal engineering and host-guest chemistry | Co-crystallization, NMR titration | Designed molecular networks; Controlled reactivity |

| 8.5. Untapped Reactivity | Heterocycle synthesis and multicomponent reactions | Named reactions (e.g., Hantzsch), Ugi/Passerini reactions | Diverse, complex molecular scaffolds |

| 8.6. Computational Synergy | Predicting reactivity and material properties | DFT Calculations, Molecular Dynamics | Rational design of experiments and materials |

Q & A

Basic: What are the key synthetic routes and characterization methods for α-bromo-4-amino-3-nitroacetophenone?

Answer:

Synthesis typically involves sequential functionalization of acetophenone derivatives. A common approach includes nitration, bromination, and amination steps. For example, nitration of 4-bromoacetophenone under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields the nitro derivative, followed by selective reduction to introduce the amino group. Characterization requires:

- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns via ¹H and ¹³C NMR.

- Melting Point Analysis: Validate purity (mp 94–102°C, varying with purity grades) .

- Mass Spectrometry (MS): Verify molecular weight (244.04 g/mol) .

- UV-Vis Spectroscopy: Monitor reactivity with proteins (e.g., λmax shifts upon methionine alkylation) .

Basic: What safety protocols are critical when handling α-bromo-4-amino-3-nitroacetophenone?

Answer:

The compound is classified as a mutagen . Key precautions include:

- Containment: Use fume hoods and sealed reaction vessels to avoid inhalation/contact.

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal: Neutralize brominated byproducts in basic solutions (e.g., NaOH) before disposal.

- Storage: Keep at 0–6°C in amber vials to prevent degradation .

Advanced: How does α-bromo-4-amino-3-nitroacetophenone achieve selective alkylation of methionine residues in proteins?

Answer:

The reagent’s selectivity arises from: